REACTION_CXSMILES
|
BrBr.[CH3:3][NH:4][C:5](=[S:16])[NH:6][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10]([OH:12])=[O:11]>C(O)(=O)C>[CH3:3][NH:4][C:5]1[S:16][C:8]2[C:9]([C:10]([OH:12])=[O:11])=[CH:13][CH:14]=[CH:15][C:7]=2[N:6]=1
|
Name
|
|
Quantity
|
163 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
212 g
|
Type
|
reactant
|
Smiles
|
CNC(NC=1C=C(C(=O)O)C=CC1)=S
|
Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react for a further 2 hours until the release of the gas
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
After 150 g of acetic acid have been distilled off at 80-85° C. under reduced pressure, 200 g of water
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
ADDITION
|
Details
|
the mixture is brought to pH 2 by dropwise addition of 30% sodium hydroxide solution
|
Type
|
FILTRATION
|
Details
|
Filtration with suction at 70-80° C.
|
Type
|
WASH
|
Details
|
washing with water
|
Name
|
|
Type
|
product
|
Smiles
|
CNC=1SC2=C(N1)C=CC=C2C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 179.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |